Ethylenebis(oxyethylene) dihexanoate

Catalog No.
S1907141
CAS No.
25176-75-4
M.F
C18H34O6
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebis(oxyethylene) dihexanoate

CAS Number

25176-75-4

Product Name

Ethylenebis(oxyethylene) dihexanoate

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl hexanoate

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C18H34O6/c1-3-5-7-9-17(19)23-15-13-21-11-12-22-14-16-24-18(20)10-8-6-4-2/h3-16H2,1-2H3

InChI Key

WPMUZECMAFLDQO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCOCCOCCOC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCCOCCOCCOC(=O)CCCCC

Application in Polymer Science

Specific Scientific Field: Polymer Science

Summary of the Application: Ethylenebis(oxyethylene) dihexanoate is used in the development of olefin block copolymers (OBCs). These are synthesized by iron and zirconocene catalysts in the presence of ZnEt2 .

Methods of Application or Experimental Procedures: The performance of rac-ethylenebis (1- η 5 -indenyl)zirconium dichloride (Zr) and bis (imino)pyridine iron (Fe) catalysts, with different comonomer affinities, in copolymerization of ethylene/1-hexene is evaluated .

Results or Outcomes: The development of OBCs based on new catalytic systems is challenging.

Application in Chromatography

Specific Scientific Field: Chromatography

Summary of the Application: Ethylenebis(oxyethylene) dihexanoate can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Methods of Application or Experimental Procedures: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Results or Outcomes: This method allows for the separation and analysis of Ethylenebis(oxyethylene) dihexanoate .

Ethylenebis(oxyethylene) dihexanoate is a chemical compound with the molecular formula C18H34O6\text{C}_{18}\text{H}_{34}\text{O}_{6} and a molecular weight of 346.46 g/mol. This compound features a unique structure that includes two hexanoate groups connected by ethylene glycol units, which enhances its physical and chemical properties, making it suitable for various applications in industry and research .

  • Oxidation: Under specific conditions, this compound can be oxidized to form corresponding carboxylic acids.
  • Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ester groups, allowing for the formation of different derivatives .

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Ethylenebis(oxyethylene) dihexanoate can be synthesized through several methods. A common approach involves:

  • Ester Exchange Reaction: Triethylene glycol reacts with hexanoic acid methyl ester in the presence of anhydrous potassium carbonate as a catalyst. This method allows for the efficient formation of the desired compound while minimizing by-products .
  • Direct Esterification: Another method includes the direct esterification of hexanoic acid with polyethylene glycol, although this may require more stringent conditions to achieve high yields.

Ethylenebis(oxyethylene) dihexanoate has a wide range of applications:

  • Industrial Uses: It serves as a plasticizer in the manufacturing of flexible plastics, enhancing their durability and flexibility.
  • Chemical Intermediates: The compound is utilized as an intermediate in the synthesis of various organic compounds, contributing to the production of polymers and other materials.
  • Biochemical Research: It is employed in studies related to enzyme interactions and biochemical pathways due to its unique structural properties .

Studies on Ethylenebis(oxyethylene) dihexanoate's interactions with other substances have revealed its potential effects on biological systems. Its surfactant-like properties allow it to interact with membranes and proteins, influencing processes such as drug delivery and cellular uptake. Further research is needed to fully understand these interactions and their implications for health and industry applications .

Ethylenebis(oxyethylene) dihexanoate can be compared with several similar compounds, each possessing distinct characteristics:

CompoundStructural FeaturesUnique Properties
Triethylene glycol dihexanoateSimilar backbone but different polymerizationDifferent physical properties and applications
Ethylene glycol dihexanoateLacks additional oxyethylene linkagesDifferent reactivity due to simpler structure
Diethylene glycol dihexanoateContains fewer oxyethylene unitsDistinct properties affecting solubility and viscosity

The uniqueness of Ethylenebis(oxyethylene) dihexanoate lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for a wide range of industrial and research applications .

XLogP3

3.5

Other CAS

25176-75-4

Wikipedia

Ethylenebis(oxyethylene) dihexanoate

Dates

Modify: 2023-08-16

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